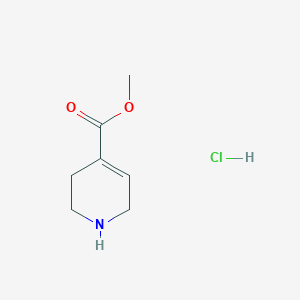

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClNO₂. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is often used as a reagent in organic synthesis and has notable properties that make it valuable for research purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride typically involves the reaction of 1,2,3,6-tetrahydropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediate products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is utilized in various scientific domains:

Organic Chemistry

- Reagent in Synthesis: It serves as a reagent for synthesizing complex organic molecules. Its unique ester functional group allows for various chemical modifications.

- Building Block: The compound is used as a building block in the synthesis of other tetrahydropyridine derivatives .

Biological Research

- Neurotransmitter Studies: This compound has been employed in studies related to neurotransmitter function and neurotoxicity. It helps in understanding the mechanisms underlying neurotransmitter release and uptake.

- Neuroprotective Research: Its structural similarity to biologically active compounds makes it a candidate for exploring neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's .

Medicinal Chemistry

- Drug Development: this compound is investigated as a model compound for developing drugs targeting neurological disorders . Its potential therapeutic properties are being explored due to its interaction with various biological targets.

Industrial Applications

- Fine Chemicals Production: This compound is also used in the production of fine chemicals and pharmaceuticals, enhancing the efficiency of chemical processes in industrial settings .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of tetrahydropyridine compounds exhibited significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Parkinson's disease, administration of this compound resulted in reduced dopaminergic neuron loss. Behavioral assays indicated improved motor function and decreased oxidative stress markers compared to control groups .

Data Tables

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyridine derivatives |

| Reduction | Lithium aluminum hydride | Tetrahydropyridine derivatives |

| Substitution | Amines and thiols | Various substituted derivatives |

Mecanismo De Acción

The mechanism of action of Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride involves its interaction with various molecular targets. In biological systems, it is known to affect neurotransmitter pathways, particularly those involving dopamine. The compound can inhibit mitochondrial complex I, leading to oxidative stress and neuronal damage. This property makes it a valuable tool in the study of neurodegenerative diseases such as Parkinson’s disease .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

1,2,3,6-Tetrahydropyridine: A precursor in the synthesis of various tetrahydropyridine derivatives.

Uniqueness

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride is unique due to its specific ester functional group, which allows for a wide range of chemical modifications. This makes it a versatile reagent in organic synthesis and a valuable compound in neurochemical research .

Actividad Biológica

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride (MTHPC) is a chemical compound with significant implications in biological research and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its metabolic pathways, cellular effects, and potential applications in medicine and neurobiology.

- Molecular Formula : C₇H₁₂ClNO₂

- CAS Number : 70684-82-1

- IUPAC Name : this compound

- Molecular Weight : 177.63 g/mol

MTHPC is characterized by its tetrahydropyridine structure which allows for various chemical modifications. Its unique ester functional group enhances its reactivity and utility as a reagent in organic synthesis.

Metabolism and Biochemical Activity

One of the critical aspects of MTHPC is its metabolic conversion to 1-methyl-4-phenylpyridine (MPP+), a metabolite known for its neurotoxic properties. The following table summarizes the key biochemical activities associated with MTHPC:

| Biological Activity | Description |

|---|---|

| Metabolite Formation | Converts to MPP+, which is linked to neurotoxicity |

| Oxidative Stress Induction | MPP+ induces free radical production leading to oxidative stress |

| Cellular Effects | Causes inflammation, excitotoxicity, and mitochondrial apoptosis |

| Neuronal Damage | Specifically affects dopaminergic neurons in the striatum and substantia nigra |

The neurotoxic effects of MTHPC are primarily mediated through its metabolite MPP+. The mechanism involves:

- Inhibition of Mitochondrial Complex I : MPP+ disrupts mitochondrial function by inhibiting complex I of the electron transport chain.

- Induction of Apoptosis : The resultant mitochondrial dysfunction leads to neuronal apoptosis.

- Formation of Inclusion Bodies : This process contributes to the development of Parkinsonian syndromes in experimental models.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of MTHPC and its derivatives:

- Neurotoxicity Studies : Research has shown that exposure to MPP+ results in significant dopaminergic neuron loss in animal models, mimicking Parkinson’s disease pathology .

- Inflammatory Response : In vitro studies indicate that MPP+ can activate inflammatory pathways in glial cells, exacerbating neuronal damage .

- Therapeutic Potential : Investigations into the protective effects of antioxidants against MPP+-induced toxicity suggest potential therapeutic strategies for neurodegenerative diseases .

Applications in Drug Development

MTHPC serves as a model compound for drug development targeting neurological disorders. Its ability to mimic certain aspects of neurodegeneration makes it valuable for:

- Screening Neuroprotective Agents : Compounds that can mitigate the effects of oxidative stress or inhibit apoptosis are being studied using MTHPC as a benchmark.

- Understanding Neurodegenerative Mechanisms : The compound aids in elucidating the pathways involved in diseases like Parkinson’s and Alzheimer’s.

Comparison with Related Compounds

MTHPC shares structural similarities with several other compounds known for their biological activities:

| Compound Name | Activity |

|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Known neurotoxin used in Parkinson's research |

| 1,2,3,6-Tetrahydropyridine | Precursor for various tetrahydropyridine derivatives |

These comparisons highlight the unique properties of MTHPC while situating it within a broader context of neurochemical research.

Propiedades

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h2,8H,3-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSAAQMJVBJTJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70684-82-1 |

Source

|

| Record name | methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.